

physical and chemical properties of 4-Amino-2-chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Amino-2-chloro-5-fluorobenzonitrile
Cat. No.:	B597685

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-2-chloro-5-fluorobenzonitrile**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of **4-Amino-2-chloro-5-fluorobenzonitrile** (CAS No. 1228376-68-8), a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug discovery. The unique arrangement of its substituents—an activating amino group, and electron-withdrawing fluorine, chlorine, and nitrile moieties—creates a scaffold with nuanced reactivity and significant potential for creating complex, biologically active molecules. This guide moves beyond a simple recitation of facts to explain the underlying chemical principles that make this compound a valuable tool for the synthesis of targeted therapeutics.

Core Physicochemical and Structural Characteristics

4-Amino-2-chloro-5-fluorobenzonitrile is a synthetically useful intermediate whose physical properties are influenced by the strong intermolecular forces imparted by the nitrile and amino groups, as well as the overall planarity of the benzene ring. While extensive experimental data for this specific isomer is not widely published, we can compile its fundamental attributes and predicted properties based on established chemical principles.

Table 1: Physical and Chemical Properties of **4-Amino-2-chloro-5-fluorobenzonitrile**

Property	Value	Source / Comment
IUPAC Name	4-amino-2-chloro-5-fluorobenzonitrile	N/A
CAS Number	1228376-68-8	[1]
Molecular Formula	C ₇ H ₄ ClFN ₂	[2] [3]
Molecular Weight	170.57 g/mol	[2] [3]
Appearance	Solid (Predicted)	Based on related structures
Melting Point	Not available	Experimental data not found in public literature
Boiling Point	Not available	Experimental data not found in public literature
Density	1.42 g/cm ³ (Predicted)	N/A
Solubility	Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate); sparingly soluble in nonpolar solvents and water.	General chemical principles

Spectroscopic Profile: An Interpretive Analysis

Direct experimental spectra for this compound are not readily available in public databases. However, a detailed analysis based on the electronic effects of its functional groups allows for a reliable prediction of its key spectroscopic features. This interpretive approach is fundamental to structure confirmation in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are dictated by the interplay of the electron-donating amino group and the electron-withdrawing halogen and nitrile groups.

- ^1H NMR Spectroscopy: The molecule possesses two aromatic protons. Their chemical shifts are influenced by the ortho, meta, and para relationships with the four different substituents.
 - H-3 (proton ortho to $-\text{CN}$ and $-\text{Cl}$): This proton is expected to be the most deshielded due to the strong anisotropic and inductive effects of the adjacent nitrile and chlorine atoms. Expected $\delta \approx 7.5\text{-}7.8$ ppm (doublet, due to coupling with Fluorine).
 - H-6 (proton ortho to $-\text{NH}_2$ and $-\text{F}$): This proton is shielded by the electron-donating amino group but deshielded by the adjacent fluorine. The net effect would place its resonance upfield relative to H-3. Expected $\delta \approx 6.5\text{-}6.8$ ppm (doublet, due to coupling with Fluorine).
- ^{13}C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly predictable based on substituent effects.
 - C-CN (Nitrile Carbon): Typically found in the 115-120 ppm range.[\[4\]](#)
 - C-NH₂ (Carbon bonded to Amino): The amino group is strongly shielding. Expected $\delta \approx 145\text{-}150$ ppm.
 - C-F (Carbon bonded to Fluorine): Fluorine is deshielding and will cause a large C-F coupling constant. Expected $\delta \approx 155\text{-}160$ ppm (δ , $^{1}\text{JCF} \approx 240\text{-}250$ Hz).
 - C-Cl (Carbon bonded to Chlorine): Chlorine is deshielding. Expected $\delta \approx 125\text{-}130$ ppm.
 - Other Aromatic Carbons: The remaining two carbons will appear in the aromatic region (100-140 ppm), with their precise shifts determined by the combined electronic influences of all substituents.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups.

Table 2: Predicted IR Absorption Frequencies

Functional Group	Wavenumber (cm ⁻¹)	Intensity / Comment
N-H Stretch (Amine)	3300 - 3500	Medium-Strong, typically two bands for a primary amine.
C≡N Stretch (Nitrile)	2220 - 2240	Sharp, Medium. Conjugation slightly lowers the frequency.
C=C Stretch (Aromatic)	1500 - 1600	Medium-Strong, multiple bands.
C-F Stretch	1000 - 1250	Strong.
C-Cl Stretch	700 - 850	Strong.

Mass Spectrometry (MS)

The molecular ion peak (M^+) in an electron ionization (EI) mass spectrum would appear at m/z 170. A key diagnostic feature would be the $M+2$ peak at m/z 172, with an intensity approximately one-third of the M^+ peak, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.

Chemical Reactivity and Synthetic Utility

The reactivity of **4-Amino-2-chloro-5-fluorobenzonitrile** is governed by the electronic character of its functional groups. The amino group acts as a potent nucleophile and an ortho, para-director for electrophilic aromatic substitution, while the nitrile group can undergo nucleophilic attack or reduction.

- Nucleophilicity of the Amino Group:** The primary amine can readily participate in reactions such as N-acylation, N-alkylation, and condensation reactions. This reactivity is central to its role as a building block, allowing for its linkage to other molecular fragments.
- Aromatic Substitution:** While the ring is generally electron-deficient due to the halogen and nitrile groups, the powerful activating effect of the amino group can still direct electrophilic substitution to the C-3 position (ortho to the amine). However, such reactions may require carefully controlled conditions to avoid side reactions.

- Transformations of the Nitrile Group: The nitrile group is a versatile functional handle. It can be:
 - Reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.
 - Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

The fluorine and chlorine substituents serve two primary roles: they modulate the electronic properties of the ring, influencing the reactivity of the other functional groups, and they provide steric bulk and lipophilicity, which are critical for tuning the pharmacokinetic properties of derivative drug candidates.[\[2\]](#)

A Plausible Synthetic Pathway

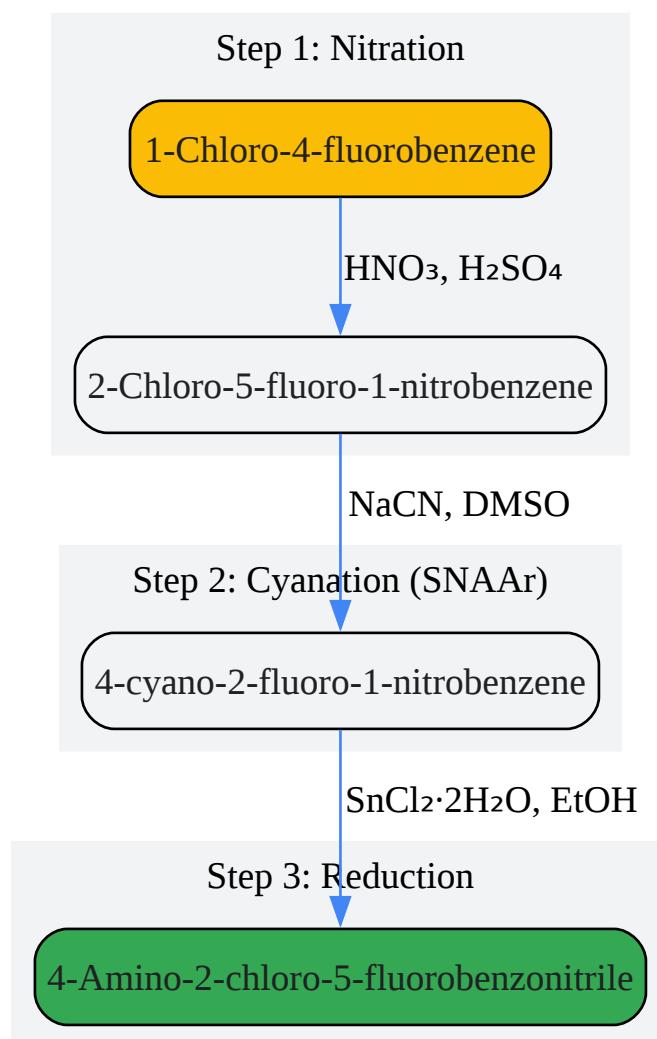
While a specific, published protocol for this exact isomer is elusive, a robust and logical synthetic route can be designed based on established organometallic and substitution chemistry. The following multi-step process illustrates a field-proven approach to constructing such a polysubstituted aniline.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of 1-Chloro-4-fluorobenzene

- Rationale: This step introduces the nitrogen functionality, which will later be reduced to the key amino group. The directing effects of chlorine (ortho, para-directing) and fluorine (ortho, para-directing) will yield a mixture of isomers, with the desired 2-chloro-5-fluoro-1-nitrobenzene being a key product.
- Procedure:
 - To a stirred solution of concentrated sulfuric acid (150 mL) at 0 °C, add 1-chloro-4-fluorobenzene (50 g, 0.38 mol).
 - Slowly add a mixture of concentrated sulfuric acid (75 mL) and fuming nitric acid (75 mL) dropwise, maintaining the internal temperature below 10 °C.
 - After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

4. Carefully pour the reaction mixture onto crushed ice (500 g).
5. Extract the aqueous layer with dichloromethane (3 x 200 mL).
6. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
7. The resulting isomeric mixture is separated by column chromatography to isolate 2-chloro-5-fluoro-1-nitrobenzene.


Step 2: Cyanation of 2-Chloro-5-fluoro-1-nitrobenzene

- Rationale: This step introduces the nitrile group via nucleophilic aromatic substitution (SNAr). The nitro group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, facilitating the displacement of the chloro substituent.
- Procedure:
 1. In a flask, combine 2-chloro-5-fluoro-1-nitrobenzene (20 g, 0.11 mol), sodium cyanide (8.2 g, 0.17 mol), and dimethyl sulfoxide (DMSO) (100 mL).
 2. Heat the mixture to 90 °C and stir for 6 hours.
 3. Cool the reaction to room temperature and pour it into 500 mL of ice-water.
 4. Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-fluoro-5-nitrobenzonitrile.

Step 3: Reduction of the Nitro Group

- Rationale: The final step is the selective reduction of the nitro group to the amine. A common and effective method is using tin(II) chloride, which chemoselectively reduces nitro groups in the presence of nitriles.
- Procedure:
 1. To a solution of 2-fluoro-5-nitrobenzonitrile (15 g, 0.09 mol) in ethanol (200 mL), add tin(II) chloride dihydrate (90 g, 0.40 mol).

2. Heat the mixture to reflux and stir for 3 hours.
3. Cool the reaction to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8.
4. Extract the mixture with ethyl acetate (3 x 150 mL).
5. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
6. Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product, **4-Amino-2-chloro-5-fluorobenzonitrile**.

[Click to download full resolution via product page](#)

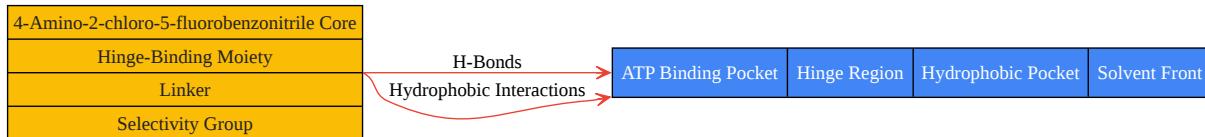
Caption: Proposed synthetic workflow for **4-Amino-2-chloro-5-fluorobenzonitrile**.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary value of **4-Amino-2-chloro-5-fluorobenzonitrile** in modern drug discovery lies in its utility as a core fragment for the synthesis of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.

The Role as a Hinge-Binding Moiety

Most kinase inhibitors function by competing with ATP for binding in the enzyme's active site. A crucial interaction for many inhibitors is the formation of one or more hydrogen bonds with the "hinge region" of the kinase. The 4-aminobenzonitrile scaffold is ideally suited for this role:


- The amino group can act as a hydrogen bond donor.
- The nitrogen of the nitrile group, or a heterocyclic ring derived from it, can act as a hydrogen bond acceptor.

This bidentate interaction provides a strong anchor, positioning the rest of the inhibitor molecule to occupy other pockets within the active site, thereby achieving high potency and selectivity.

Causality of Halogen Substitution

The chlorine and fluorine atoms are not mere spectators. Their presence is a deliberate design choice to modulate the molecule's properties:

- Fluorine: Often incorporated to improve metabolic stability by blocking sites susceptible to oxidative metabolism. It can also enhance binding affinity through favorable electronic interactions.
- Chlorine: Increases lipophilicity, which can improve cell permeability and oral bioavailability. It can also be used to probe steric pockets within the active site to enhance selectivity.

[Click to download full resolution via product page](#)

Caption: Role of the aminobenzonitrile core in kinase inhibition.

Safety and Handling

As with all laboratory chemicals, **4-Amino-2-chloro-5-fluorobenzonitrile** should be handled with appropriate care in a well-ventilated fume hood.

- Hazard Classifications: May cause skin, eye, and respiratory irritation.
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a cool, dry place away from light and incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Amino-2-chloro-5-fluorobenzonitrile represents a sophisticated chemical tool. While its physical and spectral properties are not yet fully documented in the public domain, its structure provides a clear roadmap for its reactivity and utility. Its true value is realized in its application as a versatile scaffold, particularly for crafting the next generation of targeted kinase inhibitors. The strategic placement of its functional groups offers medicinal chemists a powerful platform to fine-tune the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 3. 4-Amino-2-chloro-6-fluorobenzonitrile | C7H4ClFN2 | CID 59635883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [physical and chemical properties of 4-Amino-2-chloro-5-fluorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597685#physical-and-chemical-properties-of-4-amino-2-chloro-5-fluorobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com